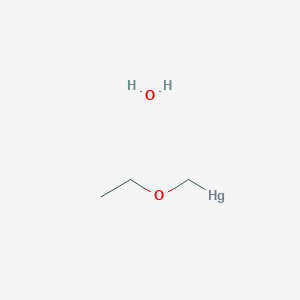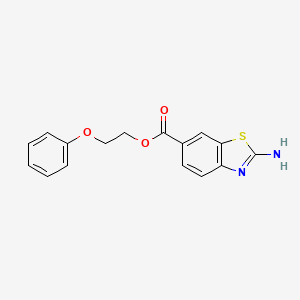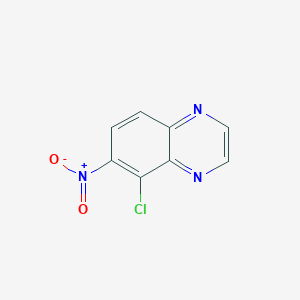mercury CAS No. 112166-54-8](/img/structure/B14318694.png)
[(4-Methylphenyl)methyl](phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylphenyl)methylmercury is an organomercury compound that features a mercury atom bonded to a phenyl group and a 4-methylphenylmethyl group. Organomercury compounds are known for their unique chemical properties and applications, particularly in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylphenyl)methylmercury typically involves the reaction of phenylmercury chloride with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the 4-methylbenzyl group.
Industrial Production Methods
Industrial production of (4-Methylphenyl)methylmercury follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylphenyl)methylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) compounds.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The phenyl and 4-methylphenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can produce a variety of organomercury derivatives.
Aplicaciones Científicas De Investigación
(4-Methylphenyl)methylmercury has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (4-Methylphenyl)methylmercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the phenyl and 4-methylphenylmethyl groups can participate in π-π interactions with aromatic residues in biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercury chloride: A simpler organomercury compound with a single phenyl group bonded to mercury.
Methylmercury: Contains a methyl group bonded to mercury and is known for its neurotoxic effects.
Ethylmercury: Similar to methylmercury but with an ethyl group, used in some vaccines as a preservative.
Uniqueness
(4-Methylphenyl)methylmercury is unique due to the presence of both phenyl and 4-methylphenylmethyl groups, which confer distinct chemical properties and reactivity. This dual-substituent structure allows for a broader range of chemical reactions and applications compared to simpler organomercury compounds.
Propiedades
Número CAS |
112166-54-8 |
|---|---|
Fórmula molecular |
C14H14Hg |
Peso molecular |
382.85 g/mol |
Nombre IUPAC |
(4-methylphenyl)methyl-phenylmercury |
InChI |
InChI=1S/C8H9.C6H5.Hg/c1-7-3-5-8(2)6-4-7;1-2-4-6-5-3-1;/h3-6H,1H2,2H3;1-5H; |
Clave InChI |
FKSHHBZMOSYFPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C[Hg]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)


![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]bis(N~4~-phenylbut-2-enediamide)](/img/structure/B14318656.png)

![3-Oxo-N-phenyl-2-[(trifluoromethyl)sulfanyl]butanamide](/img/structure/B14318667.png)


![Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane](/img/structure/B14318688.png)

